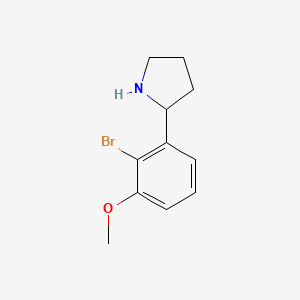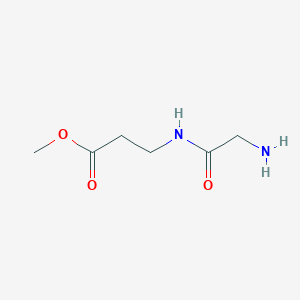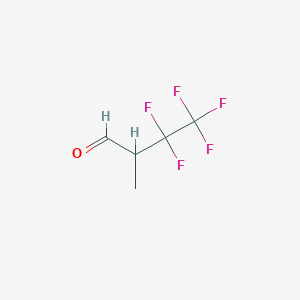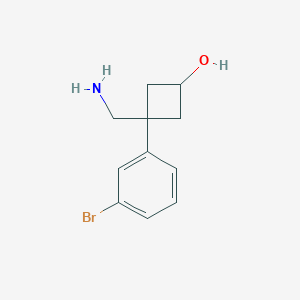
3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can be achieved through several synthetic routes
Cyclization Reaction: A bromophenyl-substituted cyclobutane precursor can be synthesized through a [2+2] cycloaddition reaction between an alkene and a bromophenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), Sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Phenyl-substituted cyclobutanol
Substitution: Azido-substituted cyclobutanol, Methoxy-substituted cyclobutanol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and bromophenyl groups can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol: The bromine atom is positioned differently, potentially affecting the compound’s properties.
3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol: Substitution of bromine with chlorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
3-(Aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol is unique due to the presence of both the aminomethyl and bromophenyl groups on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(3-bromophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |
InChI Key |
OBLMKENRRQTDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
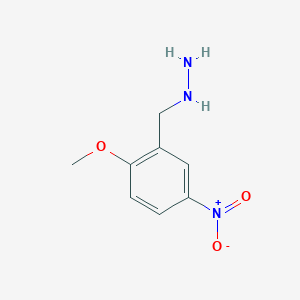
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
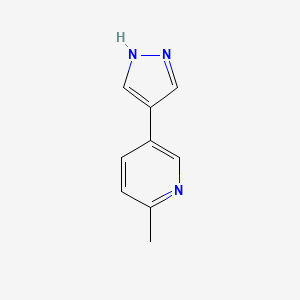
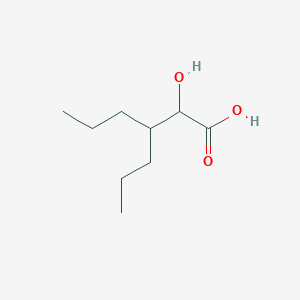
![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)

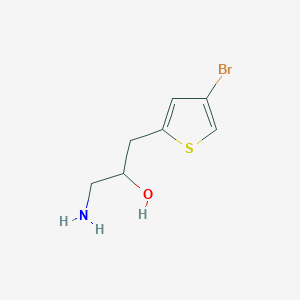

![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
